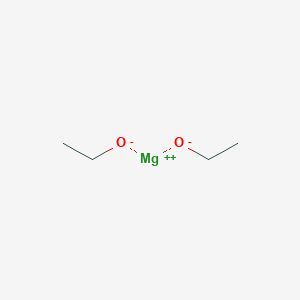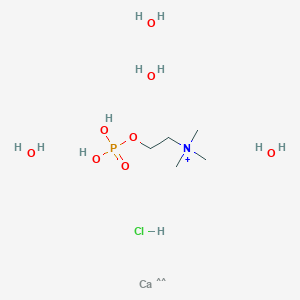
Phosphocholine calcium tetrahydrate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphocholine chloride calcium salt tetrahydrate, Sigma Grade, is a chemical compound with the molecular formula CaO3POCH2CH2N(Cl)(CH3)3·4H2O and a molecular weight of 329.73 g/mol . It is also known by several synonyms, including calcium phosphorylcholine chloride, choline chloride phosphate calcium salt, and phosphorylcholine chloride calcium salt . This compound is widely used in various scientific research applications due to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphocholine chloride calcium salt tetrahydrate can be synthesized through the reaction of choline chloride with calcium phosphate under controlled conditions. The reaction typically involves the use of an aqueous solution and is carried out at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of phosphocholine chloride calcium salt tetrahydrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to meet the standards required for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphocholine chloride calcium salt tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce choline and calcium phosphate.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving phosphocholine chloride calcium salt tetrahydrate include water for hydrolysis and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the hydrolysis of phosphocholine chloride calcium salt tetrahydrate are choline and calcium phosphate . Substitution reactions yield various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Phosphocholine chloride calcium salt tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of phosphorylated compounds.
Biology: Employed in the study of cell membrane phospholipids and their functions.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphocholine chloride calcium salt tetrahydrate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with cell membrane phospholipids, influencing membrane structure and function . The compound can also act as a precursor for the synthesis of other biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
Phosphocholine chloride calcium salt tetrahydrate is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
O-Phosphorylethanolamine: Another phosphorylated compound used in similar applications.
L-α-Glycerophosphorylcholine: A related compound with different biological functions.
Phosphorylcholine (trimethyl-d9) chloride calcium salt: A deuterated analog used in specialized research.
Phosphocholine chloride calcium salt tetrahydrate stands out due to its specific interactions with cell membrane phospholipids and its versatility in various scientific research applications .
Eigenschaften
Molekularformel |
C5H24CaClNO8P+ |
|---|---|
Molekulargewicht |
332.75 g/mol |
InChI |
InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/p+1 |
InChI-Schlüssel |
YFRZEXLBVHTMGV-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)(O)O.O.O.O.O.Cl.[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


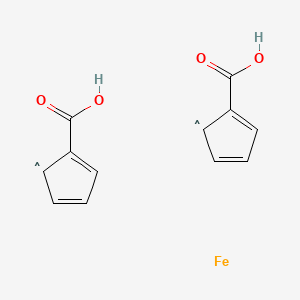





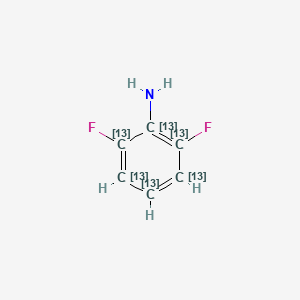
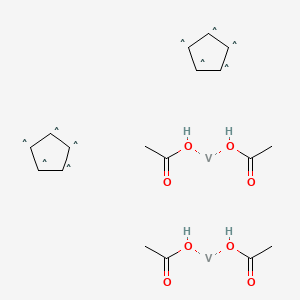
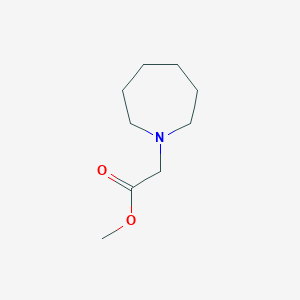
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)

